Cefepime-D3,13C Sulfate

Reference measurement procedure ISO 15193 metrological traceability

Cefepime-D3,13C Sulfate (synonym: [13C,2H3]-Cefepime sulfate salt, Cefepime-13C-D3) is a stable isotope-labeled internal standard (SIL-IS) engineered for the accurate quantification of the fourth-generation cephalosporin antibiotic cefepime in biological matrices via isotope-dilution liquid chromatography–tandem mass spectrometry (ID-LC-MS/MS). It incorporates one 13C atom and three deuterium (2H) atoms at the methoxyimino moiety of the cefepime molecule, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte.

Molecular Formula C₁₈¹³CH₂₄D₃N₆O₉S₃
Molecular Weight 583.66
Cat. No. B1162078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefepime-D3,13C Sulfate
Synonyms1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium-D3,13C Sulfate (1:1);  [6R-[6α,7β(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino
Molecular FormulaC₁₈¹³CH₂₄D₃N₆O₉S₃
Molecular Weight583.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefepime-D3,13C Sulfate: A Dual-Labeled (13C + Deuterium) Internal Standard for Cefepime LC-MS/MS Quantification


Cefepime-D3,13C Sulfate (synonym: [13C,2H3]-Cefepime sulfate salt, Cefepime-13C-D3) is a stable isotope-labeled internal standard (SIL-IS) engineered for the accurate quantification of the fourth-generation cephalosporin antibiotic cefepime in biological matrices via isotope-dilution liquid chromatography–tandem mass spectrometry (ID-LC-MS/MS). It incorporates one 13C atom and three deuterium (2H) atoms at the methoxyimino moiety of the cefepime molecule, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte [1]. The sulfate salt form (CAS unlabeled parent: 107648-78-2) provides aqueous solubility compatible with bioanalytical workflows [2]. This dual-isotope design distinguishes it from deuterium-only cefepime internal standards (e.g., cefepime-d3 sulfate and cefepime-d8 sulfate), which carry different risk profiles with respect to deuterium-hydrogen back-exchange, chromatographic co-elution fidelity, and mass spectrometric cross-talk .

Why Cefepime-D3,13C Sulfate Cannot Be Replaced by Deuterium-Only or Unlabeled Cefepime Standards


Substituting a deuterium-only cefepime internal standard (e.g., cefepime-d3 sulfate, +3 Da) for the dual-labeled Cefepime-D3,13C Sulfate (+4 Da) introduces quantifiable risks to analytical accuracy. First, the +3 Da mass shift of cefepime-d3 falls below the widely cited recommendation of ≥4–5 mass units for minimizing mass spectrometric cross-talk between the analyte and internal standard isotope envelopes . Second, deuterium atoms positioned on non-exchangeable carbon centers can still exhibit subtle chromatographic retention time shifts relative to the unlabeled analyte, causing differential matrix effects that 13C labeling mitigates more effectively [1]. Third, the unlabeled cefepime sulfate reference standard cannot compensate for ion suppression/enhancement or extraction recovery variability in electrospray ionization MS/MS, making it unsuitable for quantitative bioanalysis in complex matrices such as human serum or plasma [2]. The dual-labeled design therefore addresses distinct failure modes—inadequate mass shift, deuterium-specific chromatographic divergence, and lack of matrix effect compensation—that deuterium-only or unlabeled comparators cannot simultaneously resolve.

Cefepime-D3,13C Sulfate: Quantified Differentiation Evidence for Procurement Decision-Making


Evidence 1: Explicit Selection as Internal Standard in the First ISO 15193 Reference Measurement Procedure for Cefepime in Serum

Cefepime-D3,13C Sulfate (Alsachim, product C1297) was explicitly selected as the isotope-labeled internal standard in the first-ever published LC-MS/MS-based candidate reference measurement procedure for cefepime in human serum, developed in accordance with ISO 15193 [1]. Using this specific internal standard, the method achieved between-run mean imprecision of ≤2.0% for cefepime serum samples (n=6 samples, 5 runs) and between-run mean inaccuracy of quality control samples within ±1.1% [1]. No prior reference measurement procedure for cefepime existed; the published method now serves as a candidate for value assignment of cefepime concentrations with metrological traceability to SI units [1]. In contrast, the HILIC LC-MS/MS method using deuterated-only cefepime internal standard reported intra- and interday imprecision values below 10% for plasma and up to 13% for cerebrospinal fluid, with larger reported variations in matrix effect and recovery between samples [2].

Reference measurement procedure ISO 15193 metrological traceability therapeutic drug monitoring

Evidence 2: Isotopic Enrichment Specification Advantage — 99% 13C and 98% 2H Minimum vs. Comparator Vendor Specifications

The Alsachim [13C,2H3]-Cefepime sulfate salt (C1297) carries a published minimum isotopic enrichment specification of 99% for 13C and 98% for 2H, with a minimum chemical purity of 95.00% [1]. By comparison, the Nucleosyn [13CD3]-Cefepime product specifies a single aggregate isotopic enrichment of 98% without per-isotope breakdown , and BOC Sciences lists Cefepime-13C-d3 with chemical purity >95% but does not publish a separate isotopic enrichment specification on its product page . The per-isotope enrichment specification is analytically consequential: insufficient 13C enrichment increases the fraction of IS molecules at the native analyte mass, elevating the lower limit of quantification (LLOQ) signal contribution from the IS and potentially violating the ICH M10 criterion that IS contribution to analyte signal must not exceed 20% of LLOQ response [2].

Isotopic enrichment vendor specification SIL-IS procurement certificate of analysis

Evidence 3: +4.1 Da Precursor Mass Shift Meets Cross-Talk Mitigation Threshold; Deuterium-Only Analog Falls Short

In the validated multiplex HPLC-MS/MS protocol, cefepime-13C12D3 sulfate (Alsachim C1297) exhibits a precursor ion at m/z 485.1 versus m/z 481.0 for unlabeled cefepime, yielding a +4.1 Da mass shift [1]. This exceeds the ≥4–5 mass unit threshold recommended for minimizing mass spectrometric cross-talk between analyte and internal standard isotope envelopes . The deuterium-only analog cefepime-d3 sulfate provides a +3 Da shift, which falls below this threshold and may permit the naturally occurring [M+3] isotopologue of the analyte (~0.8% relative abundance for a C19 molecule) to contribute non-negligibly to the IS signal channel at low analyte concentrations [2]. Cefepime-d8 sulfate provides a larger +8 Da shift but incorporates 8 deuterium atoms that increase the risk of deuterium-hydrogen back-exchange in protic solvents and chromatographic retention time divergence, which can cause differential matrix effects between analyte and IS [3]. The 13C/D3 dual-labeling strategy thus occupies the design sweet spot: one 13C atom provides stable, non-exchangeable mass shift while three deuterium atoms contribute the remaining mass increment to exceed the cross-talk threshold without excessive deuterium load .

Mass spectrometric cross-talk isotope interference MRM transition SIL-IS mass shift

Evidence 4: Validated in a Multiplex Clinical TDM Protocol Across Six Antibiotics with EMA-Guideline-Compliant Performance

Cefepime-13C12D3 sulfate (Alsachim, catalog C1297) was deployed as the designated cefepime internal standard in a multiplex HPLC-MS/MS protocol simultaneously quantifying six antibiotics (cefepime, meropenem, ciprofloxacin, moxifloxacin, linezolid, piperacillin) in human serum, comprehensively validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation [1]. Under these conditions, the method achieved inaccuracy ≤8% and imprecision coefficient of variation (CV) <9% for all analytes including cefepime, with only minor matrix effects and negligible carry-over observed [2]. The chromatographic run time was 5.0 minutes with a 7 μL injection volume [2]. This is a multi-analyte context where internal standard performance directly affects all six analyte channels; the Alsachim product was explicitly listed in the materials table alongside IS products from Toronto Research Chemicals for the other five analytes [1]. In contrast, the HILIC LC-MS/MS method using deuterated-only cefepime IS observed large variations in matrix effect and recovery between samples, attributed to suboptimal sample preparation, indicating that deuterium-only IS performance can be more sensitive to sample matrix variability [3].

Multiplex therapeutic drug monitoring clinical LC-MS/MS EMA guideline validation intensive care

Evidence 5: Product Stability and Supply Chain Reliability — ≥1 Year Shelf Life and 24/48h Shipping from a Shimadzu-Affiliated Manufacturer

The Alsachim [13C,2H3]-Cefepime sulfate salt carries a manufacturer-specified stability of ≥1 year, with 24/48-hour shipping for in-stock products, and is supplied with a comprehensive Certificate of Analysis (COA) accessible through a member account [1]. Alsachim (acquired by Shimadzu in 2017) specializes in stable isotope-labeled standards and has completed nearly 200 custom synthesis projects in the isotope labeling domain [2]. By comparison, some comparator vendors supply Cefepime-d3 Sulfate and Cefepime-d8 Sulfate as research-grade compounds without publicly stated stability guarantees, requiring procurement teams to independently verify lot-specific stability data . For laboratories operating under ISO 17034 or ISO 15189 quality systems, the availability of a documented stability specification and a formal COA from a manufacturer with established quality infrastructure reduces the burden of incoming material qualification [3].

Product stability supply chain ISO 17034 COA documentation

Cefepime-D3,13C Sulfate: Validated Application Scenarios for Scientific Procurement


Metrological Traceability: ISO 15193 Reference Measurement Procedure for Cefepime Value Assignment

Clinical reference laboratories and external quality assessment (EQA) scheme organizers can deploy Cefepime-D3,13C Sulfate as the internal standard for value assignment of cefepime concentrations in human serum calibrators and control materials, following the published candidate reference measurement procedure by Schäffler et al. (2024) that explicitly used this IS (Alsachim C1297) and demonstrated between-run imprecision ≤2.0% with inaccuracy within ±1.1% [1]. This application directly supports ISO 15193 compliance and metrological traceability to SI units, addressing the Joint Committee for Traceability in Laboratory Medicine (JCTLM) listing criteria for antibiotic reference measurement procedures [1].

Multiplex Therapeutic Drug Monitoring of Beta-Lactam and Fluoroquinolone Antibiotics in Intensive Care

Hospital clinical chemistry laboratories implementing antibiotic stewardship programs can adopt the multiplex HPLC-MS/MS protocol validated per EMA guidelines, in which cefepime-13C12D3 sulfate (Alsachim C1297) serves as the cefepime channel internal standard alongside five other antibiotics simultaneously quantified in a single 5-minute run from 50 μL serum [2]. The method's ≤8% inaccuracy and <9% imprecision CV across all six analytes, combined with minor matrix effects, supports routine TDM in critically ill patients where cefepime pharmacokinetics exhibit high inter-individual variability [3].

Pharmacokinetic and Bioequivalence Studies Requiring Regulatory-Grade Internal Standard Performance

Contract research organizations (CROs) and pharmaceutical laboratories conducting cefepime pharmacokinetic studies or bioequivalence trials can procure this IS for use in ID-LC-MS/MS assays that require ICH M10-compliant validation. The per-isotope enrichment specification of 99% 13C and 98% 2H supports the documentation that IS contribution to the analyte signal at LLOQ remains ≤20%, a key ICH M10 selectivity criterion [4]. The dual-labeling design with +4.1 Da mass shift mitigates cross-talk concerns that complicate method validation when using deuterium-only standards with ≤3 Da shift .

Method Cross-Validation and Inter-Laboratory Harmonization Studies for Cefepime Quantification

Laboratories participating in inter-laboratory harmonization or method cross-validation studies for cefepime can standardize on this specific IS as a common reference point, leveraging the fact that it has been independently deployed and published in two distinct validated method contexts: (a) a 2D-UHPLC-MS/MS multimethod (Zander et al., 2015) and (b) a candidate reference measurement procedure (Schäffler et al., 2024) [1][3]. Using a single, well-characterized IS across laboratories eliminates IS-related variability as a confounding factor when comparing method performance or assigning consensus values to proficiency testing materials.

Quote Request

Request a Quote for Cefepime-D3,13C Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.